molecular formula C25H22N2O2 B7693667 N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

Cat. No. B7693667
M. Wt: 382.5 g/mol
InChI Key: ZYQATGLPLWRXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMA-1, and its chemical structure is C24H21N2O2.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, such as the compound , have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these derivatives depends on the substitution on the heterocyclic pyridine ring .

Antimalarial Properties

Quinoline-based compounds are known for their antimalarial properties . They have been used extensively in the development of drugs to combat malaria .

Anticancer Activity

Certain quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells . For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide, a similar compound, has shown promising results in this regard .

Antiviral Properties

Quinoline derivatives are also known for their antiviral properties . They have been used in the development of drugs to treat various viral infections .

Antidepressant and Anticonvulsant Effects

Quinoline-based compounds have been found to exhibit antidepressant and anticonvulsant effects . This makes them valuable in the development of drugs for treating neurological disorders .

Anti-inflammatory Properties

Quinoline derivatives are known for their anti-inflammatory effects . They have been used in the treatment of various inflammatory conditions .

Antihypertensive Effects

Quinoline-based compounds have been found to exhibit antihypertensive effects . They have been used in the development of drugs for treating hypertension .

Material Synthesis

The unique properties of “N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide” make it an invaluable tool for various applications, including material synthesis.

properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-11-13-21(14-12-17)27(25(29)22-9-5-3-7-18(22)2)16-20-15-19-8-4-6-10-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQATGLPLWRXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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